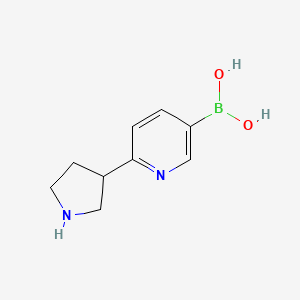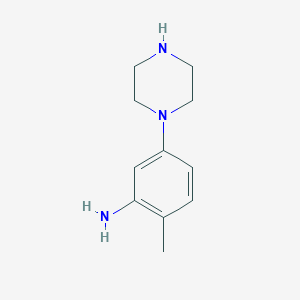![molecular formula C8H7Br2N3S B14068902 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide CAS No. 98437-50-4](/img/structure/B14068902.png)
2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3,5-dibromo-, thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. The compound is characterized by the presence of a benzaldehyde moiety substituted with bromine atoms at the 3 and 5 positions, and a thiosemicarbazone functional group.
Vorbereitungsmethoden
The synthesis of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone typically involves the reaction of 3,5-dibromo-benzaldehyde with thiosemicarbazide. The reaction is carried out in a solvent such as ethanol or a mixture of ethanol and water, with the addition of a few drops of acetic acid to catalyze the reaction. The reaction mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .
Analyse Chemischer Reaktionen
Benzaldehyde, 3,5-dibromo-, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The bromine atoms in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions, which can enhance its biological activity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. The thiosemicarbazone group can chelate metal ions, disrupting metal-dependent enzymes and processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells . The exact pathways and molecular targets vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, 3,5-dibromo-, thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
Benzaldehyde, 4-chloro-, thiosemicarbazone: Similar in structure but with a chlorine substituent instead of bromine, showing different biological activities.
Benzaldehyde, 2-hydroxy-, thiosemicarbazone: Contains a hydroxyl group, which can enhance its ability to form hydrogen bonds and affect its biological properties.
Benzaldehyde, 4-nitro-, thiosemicarbazone: The nitro group can significantly alter the compound’s electronic properties and reactivity
The uniqueness of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of bromine atoms can enhance its ability to form coordination complexes and increase its lipophilicity, potentially improving its cellular uptake and efficacy.
Eigenschaften
CAS-Nummer |
98437-50-4 |
|---|---|
Molekularformel |
C8H7Br2N3S |
Molekulargewicht |
337.04 g/mol |
IUPAC-Name |
[(3,5-dibromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Br2N3S/c9-6-1-5(2-7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14) |
InChI-Schlüssel |
JMVWWWOFAJXURF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)Br)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14068835.png)



![2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14068869.png)



![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)



